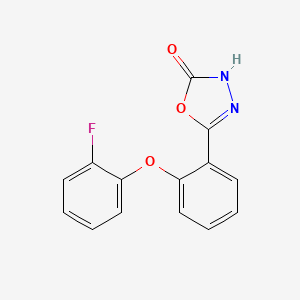

5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

821007-37-8 |

|---|---|

Molecular Formula |

C14H9FN2O3 |

Molecular Weight |

272.23 g/mol |

IUPAC Name |

5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C14H9FN2O3/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-16-17-14(18)20-13/h1-8H,(H,17,18) |

InChI Key |

ZVTOTMVUJSPMBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)OC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Synthesis of Hydrazide Precursors

The starting material, often 2-(2-fluorophenoxy)benzoic acid or its ester, is converted to the corresponding hydrazide by reaction with hydrazine hydrate in ethanol at room temperature. This step is generally high yielding and straightforward.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Esterification | 2-(2-fluorophenoxy)benzoic acid + ethanol, acid catalyst | Formation of ethyl ester (quantitative yield) |

| Hydrazide formation | Ester + hydrazine hydrate, ethanol, room temp | Formation of hydrazide intermediate (satisfactory yield) |

This method is consistent with the synthesis of related 2-(2-phenoxy)phenyl hydrazides reported in the literature.

Cyclization to 1,3,4-Oxadiazol-2(3H)-one

The hydrazide intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring. Two main cyclization methods are reported:

Method A: Using 1,1-Carbonyldiimidazole (CDI)

- The hydrazide is reacted with 1,1-carbonyldiimidazole in tetrahydrofuran (THF) at low temperature (0°C) initially, then stirred overnight at room temperature.

- Triethylamine is used as a base to facilitate the reaction.

- The product is isolated by solvent removal, washing, drying, and recrystallization from ethanol.

This method yields the oxadiazolone with high purity and good yield (up to 84%) and is suitable for sensitive substrates.

Method B: Using Phosphorus Pentoxide (P2O5)

Representative Synthetic Scheme

| Step | Reactants & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 1. Esterification | 2-(2-fluorophenoxy)benzoic acid + ethanol, acid catalyst | Ethyl 2-(2-fluorophenoxy)benzoate | Quantitative yield |

| 2. Hydrazide formation | Ester + hydrazine hydrate, ethanol, room temp | 2-(2-fluorophenoxy)benzohydrazide | Satisfactory yield |

| 3. Cyclization (CDI method) | Hydrazide + 1,1-carbonyldiimidazole + triethylamine, THF, 0°C to RT | 5-(2-(2-fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one | 80-85% yield, recrystallized product |

| 3. Cyclization (P2O5 method) | Hydrazide + P2O5, reflux in toluene | Same as above | ~60% yield, requires chromatographic purification |

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

- Infrared Spectroscopy (IR): Characteristic absorption bands for C=O (around 1780 cm⁻¹), C=N, and aromatic C=C.

- Nuclear Magnetic Resonance (NMR): Aromatic proton signals between 6.8–8.5 ppm; a singlet for the oxadiazole proton around 8.4–8.5 ppm.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.

- Melting Point: Typically in the range of 178–180 °C for the oxadiazolone derivative.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| CDI Cyclization | 1,1-Carbonyldiimidazole, triethylamine, THF | 0°C to RT, overnight | 80-85% | Mild conditions, high yield, clean product | Requires dry solvents, sensitive reagents |

| P2O5 Cyclization | Phosphorus pentoxide, toluene | Reflux, 3 h | ~60% | Simple reagents, straightforward | Lower yield, requires chromatography |

| Hydrazide Formation | Hydrazine hydrate, ethanol | Room temperature | High | Simple, efficient | None significant |

Research Findings and Notes

- The CDI method is preferred for synthesizing this compound due to higher yields and milder reaction conditions.

- The hydrazide intermediate is a crucial precursor and can be prepared efficiently from esters.

- The oxadiazolone ring formation is a key step that determines the purity and yield of the final compound.

- Purification by recrystallization or chromatography is necessary to obtain analytically pure material.

- These methods have been validated by spectral data (IR, NMR, MS) and melting point analysis consistent with literature values.

Chemical Reactions Analysis

1.1. Core Oxadiazole Ring Formation

The 1,3,4-oxadiazole scaffold is typically synthesized via cyclodehydration of 1,2-diacylhydrazines. For this compound:

-

Key intermediate : 2-(2-Fluorophenoxy)benzoic acid hydrazide is cyclized using phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., H₂SO₄, P₂O₅) to form the oxadiazole ring .

-

Reaction conditions : Reflux in anhydrous toluene or dichloromethane at 80–100°C for 4–6 hours .

1.2. Functionalization of the Oxadiazole Core

-

Substituent introduction : The 2-position of the oxadiazole can be modified via nucleophilic substitution or condensation reactions. For example:

Key Reaction Data

Mechanistic Insights

-

Cyclodehydration : The reaction proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the adjacent carbonyl carbon, followed by elimination of water .

-

Electrophilic substitution : Electron-withdrawing groups (e.g., fluorine) on the phenoxy ring enhance reactivity at the oxadiazole’s 2-position .

Biological Activity Correlations

-

Anticonvulsant activity : Compound 3 (from ) showed ED₅₀ values of 38.2 mg/kg (MES test) and 25.6 mg/kg (PTZ test), linked to benzodiazepine receptor modulation .

-

Structure–activity relationship (SAR) :

Stability and Reactivity

-

Hydrolytic stability : The oxadiazole ring remains intact under physiological pH but undergoes hydrolysis in strongly acidic/basic conditions .

-

Thermal stability : Decomposes above 250°C without melting, confirmed by TGA/DSC .

Advanced Modifications

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to introduce triazole moieties at the 2-position for enhanced bioavailability .

-

Cross-coupling reactions : Suzuki coupling with aryl boronic acids enables diversification of the phenoxy substituent .

Critical Analysis of Synthetic Routes

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves multi-step reactions starting from appropriate hydrazones or phenolic compounds. Advanced characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, a study reported the synthesis of various 1,3,4-oxadiazole derivatives through condensation reactions followed by cyclization processes .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit notable anticonvulsant properties. A specific study highlighted that certain synthesized oxadiazoles showed considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve interactions with benzodiazepine receptors .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that several derivatives exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism of action is believed to involve induction of apoptosis in cancer cells through DNA damage . A detailed assessment using molecular docking studies suggested favorable binding interactions with target proteins involved in cancer progression.

Antidiabetic Properties

Recent investigations have identified potential antidiabetic activities associated with this compound derivatives. In vivo studies utilizing genetically modified Drosophila melanogaster models demonstrated that certain compounds significantly lowered glucose levels, indicating their potential utility in diabetes management .

Computational Studies

Mechanism of Action

The exact mechanism of action of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. studies suggest that its anticonvulsant activity may be mediated through interaction with benzodiazepine receptors. This interaction could modulate the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to its anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one, emphasizing substituent variations and their biological implications:

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Bioavailability: The 2,4-difluorophenoxy group in compound 24 improves aqueous solubility compared to the mono-fluorinated target compound, likely due to increased polarity . Bulky substituents (e.g., tert-butyl in oxadiargyl) correlate with lipophilicity (log P = 3.70), favoring herbicidal activity but limiting CNS penetration .

Electrophilic Modifications and Enzyme Inhibition: Trifluoromethylphenyl derivatives (e.g., 23e) exhibit strong Notum inhibition, attributed to the electron-withdrawing CF₃ group enhancing electrophilicity at the oxadiazolone ring .

Piperazine-containing derivatives (e.g., 24) achieve peripheral selectivity in FAAH inhibition, suggesting that N-alkylation of the oxadiazolone ring enhances tissue distribution .

Structural Planarity and Binding Geometry: X-ray crystallography data () reveal that amino-substituted analogues (e.g., 5-(2-aminophenyl)-oxadiazolone) adopt near-planar geometries, optimizing π-π stacking with aromatic residues in enzyme active sites. The target compound’s 2-fluorophenoxy group may disrupt planarity, altering binding kinetics .

Biological Activity

The compound 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of fluorophenol derivatives with appropriate carboxylic acids under acidic conditions. The resulting oxadiazole ring structure is crucial for its biological activity. The crystal structure has been analyzed using X-ray diffraction, revealing intermolecular hydrogen bonding that may influence its biological interactions .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit significant anticonvulsant properties. Specifically, certain oxadiazole derivatives demonstrated efficacy in both the pentylenetetrazol (PTZ) and maximal electroshock (MES) models of seizures. The mechanism appears to involve modulation of benzodiazepine receptors .

- PPAR Ligand Activity : Recent research indicates that compounds with similar structures can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism and lipid regulation. This suggests potential applications in treating metabolic disorders such as diabetes .

- Antimicrobial Properties : Oxadiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

Case Studies

- Anticonvulsant Screening : In a study evaluating a series of oxadiazole derivatives for anticonvulsant activity, compound 3 (a close analog) was highlighted for its significant effects in both PTZ and MES models. The study suggested that the mechanism might involve interaction with benzodiazepine receptors .

- PPARγ Agonist Activity : A study focused on the structural optimization of oxadiazole derivatives indicated that modifications could enhance PPARγ agonist activity. Compounds exhibiting increased lipophilicity and specific substitutions demonstrated improved glucose uptake in vitro, suggesting their potential as therapeutic agents for diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The interaction with benzodiazepine receptors is a key mechanism for its anticonvulsant effects. Molecular docking studies have shown favorable binding interactions at the GABAA receptor sites .

- Influence on Gene Expression : As a PPAR ligand, this compound may influence the expression of genes involved in glucose and lipid metabolism. This is particularly relevant for conditions like type 2 diabetes where PPARs play a crucial role in regulating metabolic processes .

Data Tables

| Biological Activity | Model/System Used | Efficacy Observed | Mechanism |

|---|---|---|---|

| Anticonvulsant | PTZ and MES models | Significant activity | Benzodiazepine receptor modulation |

| PPARγ Agonist | 3T3-L1 adipocytes | Increased glucose uptake | Gene expression modulation |

| Antimicrobial | Various bacterial strains | Effective against multiple strains | Disruption of bacterial cell function |

Q & A

Q. What are the critical safety protocols for handling 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one in laboratory settings?

Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation (H315, H319, H335) .

- Ventilation : Use fume hoods to minimize inhalation risks due to respiratory irritation hazards .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to maintain stability .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer :

- X-ray Crystallography : Resolve bond angles and dihedral angles using single-crystal analysis (e.g., R factor <0.05, data-to-parameter ratio >13:1), as demonstrated for structurally similar oxadiazoles .

- NMR Spectroscopy : Employ -NMR to confirm fluorine substitution patterns and -NMR to verify aromatic proton environments .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., calculated 179.154 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer :

- Laboratory Studies :

- Degradation Kinetics : Simulate hydrolysis/photolysis under controlled pH and UV light (e.g., 254 nm) to measure half-life. Monitor degradation products via LC-MS .

- Partitioning Behavior : Determine octanol-water partition coefficients () using shake-flask methods to assess bioaccumulation potential .

- Computational Modeling : Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer :

- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent systems) to identify variables influencing activity discrepancies .

- Dose-Response Reevaluation : Replicate studies using standardized protocols (e.g., OECD guidelines) to verify IC50/EC50 values .

- Mechanistic Studies : Use molecular docking or CRISPR-Cas9 gene editing to validate target engagement and rule off-target effects .

Q. What theoretical frameworks are suitable for studying the compound’s reactivity and electronic properties?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .

- Reactivity Models : Apply Hammett substituent constants to quantify electronic effects of the 2-fluorophenoxy group on the oxadiazole ring’s stability .

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., thiols), correlating results with computed activation energies .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. CuI) and solvents (e.g., DMF vs. THF) using design of experiments (DoE) to identify critical variables .

- Intermediate Monitoring : Use in-situ FTIR or Raman spectroscopy to detect side reactions (e.g., ring-opening) that reduce yields .

- Purification Validation : Compare HPLC purity profiles (>95%) across studies to ensure consistent isolation of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.